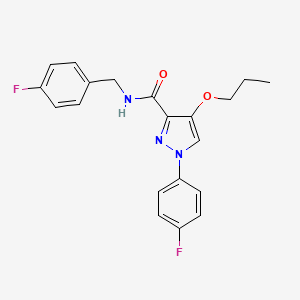
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains fluorobenzyl and fluorophenyl groups, which are aromatic rings with a fluorine atom, and a propoxy group, which is an ether .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, fluorobenzyl and fluorophenyl groups, and a propoxy group. The fluorine atoms in the fluorobenzyl and fluorophenyl groups would likely be involved in strong electronegative interactions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, fluorobenzyl and fluorophenyl groups, and propoxy group could all potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could result in strong electronegative interactions. The ether group (propoxy) could potentially participate in hydrogen bonding .
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds structurally related to N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide have been synthesized and characterized, indicating a broad interest in exploring their potential biological activities. For example, the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidines and Schiff bases from aminopyrazole derivatives have been reported, highlighting their cytotoxic activity against various cancer cell lines (Hassan, Hafez, & Osman, 2015).
Cytotoxicity and Anticancer Activity
Several studies have focused on the cytotoxic and anticancer activities of fluoro-substituted compounds, which show promising results against various cancer cell lines. This includes the evaluation of substituted amides of pyrazole carboxylic acid and dihydropyrazolo[3,4-d]pyrimidine-4-ones for their potential in cancer treatment (Eleev, Kutkin, & Zhidkov, 2015).
Herbicidal Activity
Research has also extended to the synthesis and evaluation of pyrazole derivatives for their herbicidal activity. Compounds with a pyrazole core have been studied for their efficacy against various weeds, indicating potential applications in agriculture (Ohno et al., 2004).
Antimicrobial and Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors demonstrate the potential of fluoro-substituted compounds in treating infectious diseases. One specific compound showed significant activity against Mycobacterium tuberculosis, underscoring the relevance of such research in developing new antimicrobial agents (Jeankumar et al., 2013).
Neuroreceptor Studies
The development of fluorine-18-labeled antagonists for neuroreceptor studies exemplifies the application of fluoro-substituted compounds in neuroscience research. These compounds are used in imaging studies to understand receptor distribution and dynamics, offering insights into various neurological conditions (Lang et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c1-2-11-27-18-13-25(17-9-7-16(22)8-10-17)24-19(18)20(26)23-12-14-3-5-15(21)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNNKUJLWBUGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

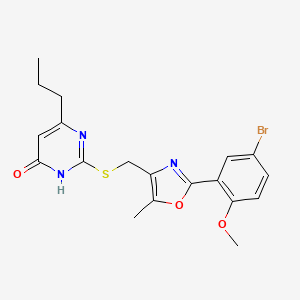
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)
![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)
![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)
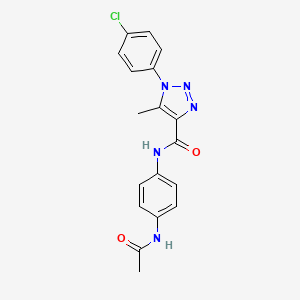
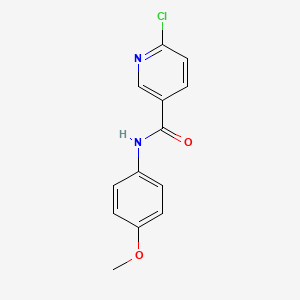
![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2681501.png)
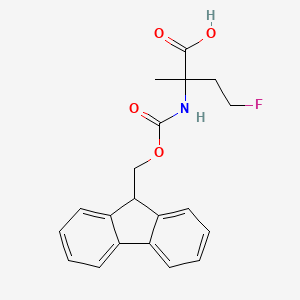
![N-{3-chloro-2-[(difluoromethyl)sulfanyl]phenyl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2681505.png)
![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681507.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)
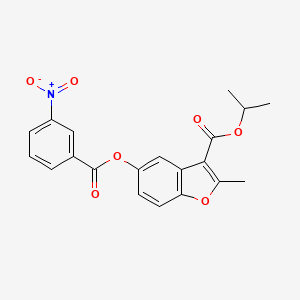
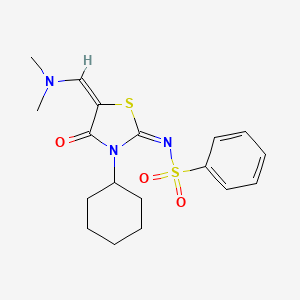
![N-(3,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681515.png)